molecular formula C7H11N3 B132990 N4-ethylpyridine-3,4-diamine CAS No. 146950-67-6

N4-ethylpyridine-3,4-diamine

Cat. No. B132990
M. Wt: 137.18 g/mol
InChI Key: UYUSOHGUWGRCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N4-ethylpyridine-3,4-diamine" is not directly mentioned in the provided papers. However, the papers discuss related pyridine derivatives and their synthesis, which can offer insights into the properties and synthesis of similar compounds. For instance, the synthesis of a weak nucleophilic base, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, is described, which shares the pyridine core with N4-ethylpyridine-3,4-diamine . Additionally, the synthesis and structural elucidation of anyles of 4-benzoylpyridine are reported, which could be structurally related to the compound of interest .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired properties. In the first paper, the synthesis of a pyridine derivative proceeds in two stages via a pyrylium salt intermediate, which is then reacted with amines to form N-alkylpyridinium salts . This method could potentially be adapted for the synthesis of N4-ethylpyridine-3,4-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography data for the synthesized compounds in the first paper confirm the predicted ground-state conformation based on the Janus effect, which is the steric protection of the heteroatom by adjacent groups . The crystal structure of an anyle-pyridine derivative is reported in the second paper, providing insights into the intermolecular interactions and spatial arrangement of the pyridine ring .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The first paper describes the cationic polymerization of isobutene in the presence of the synthesized pyridine derivative, indicating its potential as a catalyst in organic synthesis . The third paper discusses a strategy for the synthesis of diamines, which are key building blocks in various chemical industries, by nitrogen-directed diazidation of alkenes and cycloalkanes . This method could be relevant for the synthesis of N4-ethylpyridine-3,4-diamine if adapted for the specific substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. The first paper mentions the weak nucleophilic nature of the synthesized base, which is a result of steric hindrance provided by the isopropyl groups . The second paper discusses the spectroscopic properties of anyles of 4-benzoylpyridine, including a bathochromic shift in the UV spectrum due to N-anylation, which could be comparable to changes in the UV spectrum of N4-ethylpyridine-3,4-diamine . The fourth paper provides information on the formation and structure of low-melting trihydrates of 4-methylpyridine, which could be relevant for understanding the solvation and crystallization behavior of N4-ethylpyridine-3,4-diamine .

Scientific Research Applications

1. Chromatography Applications N4-ethylpyridine-3,4-diamine derivatives, such as 2-ethylpyridine-bonded silica, are prominently used in supercritical fluid chromatography. This method is particularly effective for analyzing basic compounds. Poly(vinylpyridine) polymers supported on silica, with varied nitrogen atom positions, have demonstrated significant retentive properties and effective shielding against unwanted interactions with basic compounds in chromatographic analysis, particularly for pharmaceutical compounds (West et al., 2018).

2. Coordination Chemistry and Metal Complexes N4-ethylpyridine-3,4-diamine and its derivatives have been studied for their ability to form complexes with metals, such as cobalt and ruthenium. These studies focus on the preparation, stereochemistry, and oxidation of such complexes, which have applications in areas like catalysis and materials science. For instance, the study of 2-pyridinethiolato cobalt(III) complexes and their crystal structures is a notable example of this application (Kita et al., 1989).

3. Catalysis The use of diamines, including those with neighboring nitrogen atoms like N4-ethylpyridine-3,4-diamine, as catalysts in chemical reactions such as the Knoevenagel condensation has been explored. These catalysts are chosen for their combination of high proton affinity and ability to facilitate the return of protons to intermediates in the reaction process (Climent et al., 2007).

4. Molecular Structure and Spectroscopic Properties Research into the crystal structure and spectroscopic properties of compounds derived from N4-ethylpyridine-3,4-diamine has been conducted. This includes the study of novel anyles of 4-benzolylpyridine and their N-ethylpyridinium salts, which are important for understanding the electronic structure and behavior of these compounds in various environments (Kolev et al., 2009).

properties

IUPAC Name

4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-10-7-3-4-9-5-6(7)8/h3-5H,2,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUSOHGUWGRCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476289
Record name N4-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-ethylpyridine-3,4-diamine

CAS RN

146950-67-6
Record name N4-ethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-ethylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The product from Step 1 (8.7 g, 52.0 mmol) in ethanol (150 ml) was hydrogenated for 18 hours in the presence of 10% palladium on carbon. After filtration of the catalyst through Kieselguhr, the filtrate was concentrated in vacuo to afford the title compound (6.7 g, 94%); MS (ES+) m/e 138 [M+H]+.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

Ethyl-(3-nitropyridin-4-yl)amine (8.7 g, 52.0 mmol) in ethanol (150 ml) was hydrogenated for 18 hours in the presence of 10% palladium on carbon. After filtration of the catalyst through celite, the filtrate was concentrated in vacuo to afford the title compound (6.7 g, 94%).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N4-ethylpyridine-3,4-diamine
Reactant of Route 2
Reactant of Route 2
N4-ethylpyridine-3,4-diamine
Reactant of Route 3
Reactant of Route 3
N4-ethylpyridine-3,4-diamine
Reactant of Route 4
N4-ethylpyridine-3,4-diamine
Reactant of Route 5
N4-ethylpyridine-3,4-diamine
Reactant of Route 6
N4-ethylpyridine-3,4-diamine

Citations

For This Compound
1
Citations
EJ Hennessy, V Oza, A Adam, K Byth… - Journal of Medicinal …, 2015 - ACS Publications
We report here a novel series of benzimidazole sulfonamides that act as antagonists of the S1P 1 receptor, identified by exploiting an understanding of the pharmacophore of a high …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.